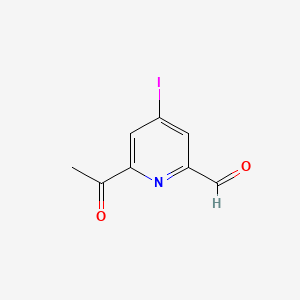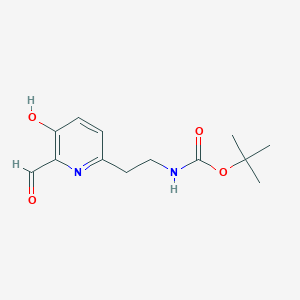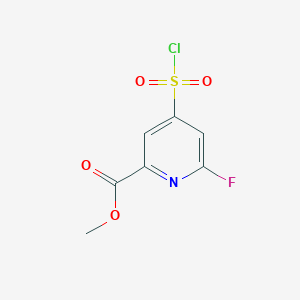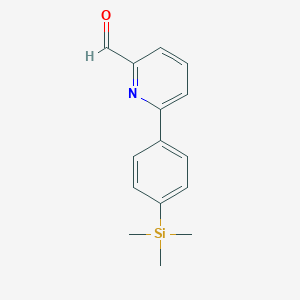
6-(4-(Trimethylsilyl)phenyl)picolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE is a chemical compound with the molecular formula C15H17NOSi It is a derivative of pyridine, featuring a trimethylsilyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carbaldehyde group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
While specific industrial production methods for 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and solvents can be optimized to improve yield and efficiency in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the trimethylsilyl group.
Major Products Formed
Oxidation: 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID
Reduction: 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-METHANOL
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: It can be used in the production of materials with specific properties, such as polymers or advanced materials.
Wirkmechanismus
The mechanism of action of 6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group gains electrons to form a primary alcohol. The trimethylsilyl group can act as a protecting group, stabilizing the molecule during various synthetic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[4-(METHYLSULFONYL)PHENYL]PYRIDINE-2-CARBALDEHYDE: Similar structure but with a methylsulfonyl group instead of a trimethylsilyl group.
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBOXYLIC ACID: The oxidized form of the compound.
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-METHANOL: The reduced form of the compound.
Uniqueness
6-[4-(TRIMETHYLSILYL)PHENYL]PYRIDINE-2-CARBALDEHYDE is unique due to the presence of the trimethylsilyl group, which can influence the reactivity and stability of the compound
Eigenschaften
Molekularformel |
C15H17NOSi |
|---|---|
Molekulargewicht |
255.39 g/mol |
IUPAC-Name |
6-(4-trimethylsilylphenyl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C15H17NOSi/c1-18(2,3)14-9-7-12(8-10-14)15-6-4-5-13(11-17)16-15/h4-11H,1-3H3 |
InChI-Schlüssel |
LRFKMFMGDQUSNN-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC(=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


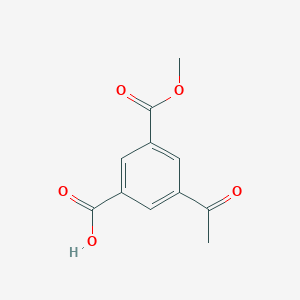
![9-Bromo-2,3,4,5-tetrahydro-1H-benzo[B]azepin-5-ylamine](/img/structure/B14852496.png)

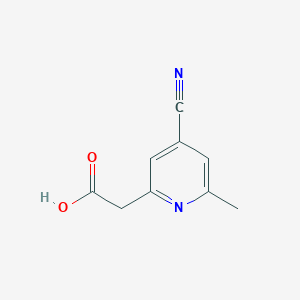
![2-Bromo-5,6,7,8-tetrahydropyrido[3,4-B]pyrazine](/img/structure/B14852519.png)
![methyl (3aS,4S,5S,6Z,10E,11aR)-5-acetyloxy-4-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14852540.png)

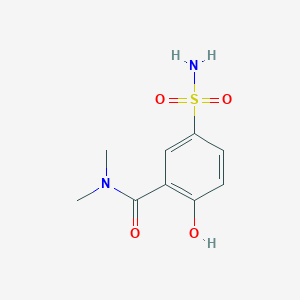
![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
